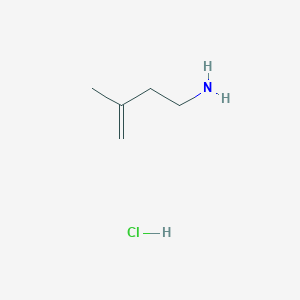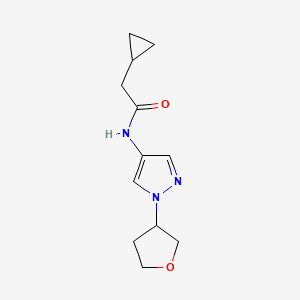![molecular formula C21H26N4O2 B2618274 N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide CAS No. 1251599-06-0](/img/structure/B2618274.png)
N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropyl group and a pyrrolidinyl group, which is further substituted with a methoxyphenylmethylamino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the cyclopropyl group: This is often done via cyclopropanation reactions using reagents like diazomethane.
Attachment of the pyrrolidinyl group: This step involves the formation of a pyrrolidine ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound.
Substitution with the methoxyphenylmethylamino group: This involves nucleophilic substitution reactions where the methoxyphenylmethylamine is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate
- N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylic acid
Uniqueness
N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-cyclopropyl-6-[3-[(3-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-19-4-2-3-15(11-19)12-22-18-9-10-25(14-18)20-8-5-16(13-23-20)21(26)24-17-6-7-17/h2-5,8,11,13,17-18,22H,6-7,9-10,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQVBFXRBONCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618193.png)
![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)







